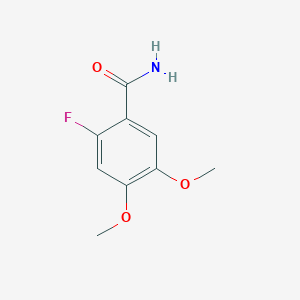
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine
概要
説明
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, which is further connected to an ethylpiperazine moiety
準備方法
The synthesis of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-3-chloroaniline and ethylpiperazine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent such as dichloromethane or ethanol. The temperature is maintained at a moderate level to ensure the proper formation of the desired product.
Synthetic Route: The 4-bromo-3-chloroaniline undergoes a nucleophilic substitution reaction with ethylpiperazine, leading to the formation of this compound.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and cost-effectiveness.
化学反応の分析
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the bromine or chlorine atoms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane). The reactions are usually conducted at room temperature or slightly elevated temperatures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine compounds.
科学的研究の応用
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent. It has shown promise in the development of drugs targeting neurological disorders and cancer.
Biological Studies: Researchers use this compound to investigate its effects on various biological systems, including its antimicrobial and antiproliferative activities.
Industrial Applications: The compound is used in the synthesis of other chemical intermediates and as a building block in the production of more complex molecules.
Chemical Research: It serves as a model compound in studies related to reaction mechanisms and the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity. For example, in medicinal chemistry, it may act as an inhibitor or agonist of specific neurotransmitter receptors, influencing neurological pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
1-(4-Bromo-3-chlorophenyl)-4-ethylpiperazine can be compared with other similar compounds, such as:
1-(4-Bromo-3-chlorophenyl)piperazine: This compound lacks the ethyl group on the piperazine ring, which may influence its chemical reactivity and biological activity.
1-(4-Bromo-3-chlorophenyl)-4-methylpiperazine: The presence of a methyl group instead of an ethyl group can result in different pharmacokinetic and pharmacodynamic properties.
1-(4-Bromo-3-chlorophenyl)-4-phenylpiperazine: The substitution of a phenyl group can significantly alter the compound’s interaction with biological targets and its overall efficacy.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
IUPAC Name |
1-(4-bromo-3-chlorophenyl)-4-ethylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrClN2/c1-2-15-5-7-16(8-6-15)10-3-4-11(13)12(14)9-10/h3-4,9H,2,5-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZPOPTXZINVAQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)







